Ethylenediaminetetraacetic acid tetrasodium salt hydrate
Overview
Description
Ethylenediaminetetraacetic acid tetrasodium salt hydrate is a white, water-soluble solid that is widely used as a chelating agent. It is the tetrasodium salt form of ethylenediaminetetraacetic acid, which is a substituted diamine with antibacterial activity. This compound is known for its ability to bind metal ions, making it useful in various applications, including industrial, medical, and scientific research .
Mechanism of Action
Target of Action
The primary targets of this compound are metal ions . It acts as a chelator, binding to metal ions such as zinc, magnesium, and calcium . These ions are often essential cofactors for many enzymes, including metalloproteases .
Mode of Action
The compound interacts with its targets by chelation , a process where it forms multiple bonds with a single metal ion . Specifically, it acts as a chelator of the zinc ion in the active site of metalloproteases . It can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .
Biochemical Pathways
By chelating metal ions, the compound can affect various biochemical pathways. For instance, it can inhibit metalloproteases, which play crucial roles in many biological processes, including cell proliferation, migration, and extracellular matrix degradation . The inhibition of these enzymes can lead to significant downstream effects, such as the prevention of cellular division, chlorophyll synthesis, and algal biomass production .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments within the body.
Result of Action
The chelation of metal ions results in the inhibition of metal ion-dependent enzymes, leading to various molecular and cellular effects. For example, it can prevent cellular division and chlorophyll synthesis . It also has antibacterial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, its solubility in water suggests that it can function effectively in aqueous environments.
Biochemical Analysis
Biochemical Properties
Ethylenediaminetetraacetic acid tetrasodium salt hydrate acts as an inhibitor of metalloproteases, at effective concentrations of 1-10 mM . It chelates the zinc ion in the active site of metalloproteases, and can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .
Cellular Effects
In cellular processes, this compound has been used as a chelating agent to isolate human endometrial stem cell/stromal cells (hEnSCs) from menstrual blood . It also prevents cellular division, chlorophyll synthesis, and algal biomass production .
Molecular Mechanism
At the molecular level, this compound exerts its effects by chelating metal ions, which inhibits enzymes that require these ions for activity . This includes metalloproteases, where it chelates the zinc ion in the active site, preventing the enzyme from carrying out its function .
Metabolic Pathways
This compound is involved in metabolic pathways through its role as a chelator of metal ions . It can interact with enzymes and cofactors that require these ions, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid tetrasodium salt hydrate is typically synthesized by neutralizing ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base. The reaction produces a white solid that is highly soluble in water. Commercial samples are often hydrated, such as Na₄EDTA·4H₂O .
Industrial Production Methods
The industrial production of this compound involves the reaction of ethylenediamine with formaldehyde and sodium or hydrogen cyanide, followed by hydrolysis to form the salt . This method ensures the large-scale production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid tetrasodium salt hydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The compound is commonly used with metal ions such as calcium, magnesium, zinc, and iron. The chelation process usually occurs in aqueous solutions at neutral to slightly basic pH levels .
Major Products Formed
The major products formed from the reactions of this compound are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment and analytical chemistry .
Scientific Research Applications
Ethylenediaminetetraacetic acid tetrasodium salt hydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt: Similar to the tetrasodium salt, but with only two sodium ions.
Ethylenediaminetetraacetic acid dipotassium salt: Another variant with potassium ions instead of sodium.
Ethylenediaminetetraacetic acid calcium disodium salt: A calcium and sodium salt form used in medical applications.
Uniqueness
Ethylenediaminetetraacetic acid tetrasodium salt hydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring the removal or sequestration of metal ions .
Properties
IUPAC Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.4Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;1H2/q;4*+1;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFSKMBMYHTAE-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194491-31-1 | |
Record name | Ethylenediamine-N,N,N',N'-tetraacetic acid tetrasodium salt, tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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